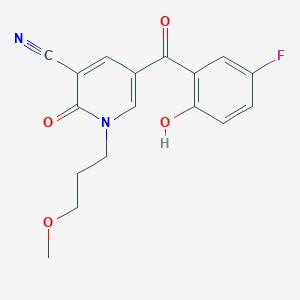

5-(5-Fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Description

5-(5-Fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a substituted dihydropyridine-carbonitrile derivative with a benzoyl substituent modified by a fluorine atom at the 5-position and a hydroxyl group at the 2-position. The 3-methoxypropyl chain at the 1-position distinguishes it from structurally analogous compounds. This compound’s molecular formula is inferred as C₁₇H₁₄FN₂O₅ (based on structural analogs), with an approximate molecular weight of 342.35 g/mol (similar to its 5-methoxy analog) .

Properties

IUPAC Name |

5-(5-fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxopyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN2O4/c1-24-6-2-5-20-10-12(7-11(9-19)17(20)23)16(22)14-8-13(18)3-4-15(14)21/h3-4,7-8,10,21H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAGZSKYCAVQFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1C=C(C=C(C1=O)C#N)C(=O)C2=C(C=CC(=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(5-Fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on various research findings.

The compound is characterized by the following chemical structure:

- IUPAC Name : 5-(5-fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Molecular Formula : C17H15FN2O4

- Molecular Weight : 336.31 g/mol

- CAS Number : Not specified in the sources reviewed.

Synthesis

The synthesis of this compound involves multi-step organic reactions, typically starting from commercially available precursors. The detailed synthetic pathways are often proprietary or unpublished in public literature, but preliminary reports indicate a combination of acylation and cyclization reactions to form the dihydropyridine framework.

Antitumor Activity

Research has indicated that compounds similar to 5-(5-Fluoro-2-hydroxybenzoyl)-1-(3-methoxypropyl)-2-oxo-1,2-dihydropyridine derivatives exhibit significant antitumor activity. For instance:

- In vitro Studies : Compounds with a similar structure have shown cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. These effects are attributed to the inhibition of key enzymes involved in DNA synthesis and repair mechanisms .

- In vivo Studies : Preliminary studies in animal models have demonstrated that certain derivatives can increase lifespan and reduce tumor burden significantly compared to controls .

Anti-inflammatory Activity

Similar compounds have been reported to possess anti-inflammatory properties. For example:

- Mechanism of Action : The anti-inflammatory effects are believed to stem from the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential use in treating conditions like arthritis or other inflammatory diseases .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

Key Findings:

Fluorine vs. Methoxy groups (e.g., in CAS 726146-05-0) may enhance solubility but reduce metabolic stability due to increased susceptibility to demethylation .

Alkoxy Chain Variations :

- The 3-methoxypropyl substituent in the target compound likely increases lipophilicity and membrane permeability compared to the shorter 2-methoxyethyl chain (CAS 743444-70-4) .

- Isopropyl substituents (CAS 1156-14-5) introduce steric bulk, which may hinder interactions with sterically sensitive targets .

Hydroxyl Group Positioning :

- The 2-hydroxybenzoyl moiety is conserved across analogs, suggesting its critical role in hydrogen bonding or metal coordination.

Availability and Discontinuation :

- Most analogs (e.g., CAS 726146-05-0, 743444-70-4) are discontinued, implying challenges in synthesis, stability, or efficacy .

Research Implications and Limitations

- Structural-Activity Relationship (SAR) : The fluorine atom and 3-methoxypropyl chain in the target compound likely optimize bioactivity, but the lack of published biological data limits definitive conclusions.

- Synthetic Challenges : Discontinuation of analogs suggests synthetic complexity or instability under standard conditions.

- Data Gaps : Key parameters (e.g., IC₅₀ values, pharmacokinetics) are absent in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.